Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of different substrates under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thiophene derivatives, including Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate, have numerous applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structural features of this compound contribute to its distinct biological activities and applications.
Properties
CAS No. |
849659-37-6 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-hydroxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(7-18-12(11)14)8-3-5-9(15)6-4-8/h3-7,15H,2,14H2,1H3 |
InChI Key |
VILWSIIEOZJZGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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